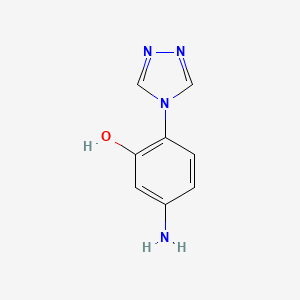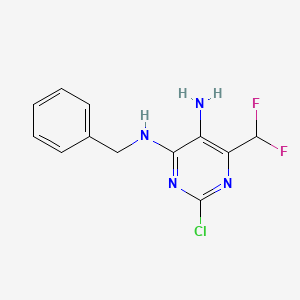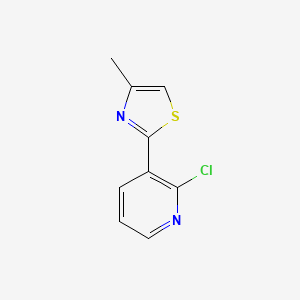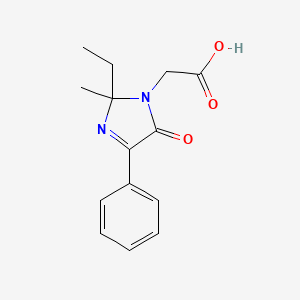
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol est un composé organique qui présente à la fois un groupe amino et un cycle triazole liés à un groupe phénol. Ce composé est intéressant en raison de sa structure chimique unique, qui lui confère une variété de propriétés chimiques et biologiques. Il est couramment utilisé dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol implique généralement la réaction de la 2-aminophénol avec le 4H-1,2,4-triazole. Une méthode courante consiste à utiliser le chlorhydrate d'aminoguanidine et l'anhydride succinique comme matières premières. La réaction se déroule sous irradiation micro-ondes, ce qui facilite l'ouverture nucléophile du cycle succinimide et la recyclisation subséquente pour former le cycle triazole .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de l'irradiation micro-ondes peut être mise à l'échelle, et les conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique généralement des étapes de purification rigoureuses, notamment la recristallisation et la chromatographie, pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le groupe amino peut être réduit pour former les amines correspondantes.
Substitution : Le cycle triazole peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des électrophiles comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et autres dérivés réduits.
Substitution : Divers dérivés triazoliques substitués.
Applications de la recherche scientifique
Le 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et son rôle dans diverses voies biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole peut interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Le groupe phénol peut participer aux liaisons hydrogène et autres interactions, contribuant à l'activité biologique globale du composé .
Applications De Recherche Scientifique
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Acide 2-(5-Amino-1H-1,2,4-triazol-3-yl)acétique
- Acide 3,5-Di(4H-1,2,4-triazol-4-yl)benzoïque
Unicité
Le 5-Amino-2-(4H-1,2,4-triazol-4-yl)phénol est unique en raison de la présence à la fois d'un groupe amino et d'un cycle triazole liés à un groupe phénol. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans divers domaines de recherche .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
5-amino-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2 |
Clé InChI |
WQCAHBCTUGXFMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)O)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)




![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)

